![molecular formula C18H18N2O4S B2813610 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide CAS No. 454238-44-9](/img/structure/B2813610.png)

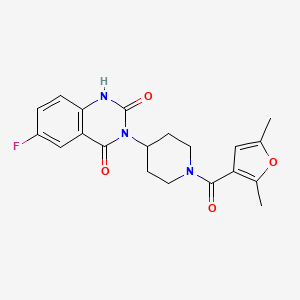

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound can be synthesized from commercially available starting materials by two different approaches . For instance, a mixture of the ester compound with hydrochloric acid was heated under reflux in an oil bath for 3 hours at 120 °C . The reaction mixture was then poured into ice-water .Molecular Structure Analysis

The molecular formula of the compound is C16H14N2O4S . It has an average mass of 330.358 Da and a monoisotopic mass of 330.067413 Da .Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory toward IL-6 and TNF-α, antioxidant, as well as their anticancer activities against hepatic cancer cells . In addition, their anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria were tested .科学的研究の応用

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis is highlighted as an efficient technique for the rapid production of benzoxazole derivatives, a class of compounds known for their pharmacological and material science applications. This method offers advantages over conventional heating by providing more effective interior heating, leading to high yield and diverse substituents in the synthesis of benzoxazoles (Özil & Menteşe, 2020).

Antioxidant Capacity Reaction Pathways

The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays contributes to understanding the antioxidant capacity of compounds. These assays help elucidate reaction pathways that underlie antioxidant capacity, emphasizing the relevance of coupling reactions and the need for further investigation to understand their contribution to total antioxidant capacity (Ilyasov et al., 2020).

Synthetic Approaches to 2-Guanidinobenzazoles

Research into synthetic methods for 2-guanidinobenzazoles, compounds with potential therapeutic applications, underscores the importance of chemical modifications to enhance biological activity. This review covers synthetic approaches and pharmacological activities, including cytotoxicity and inhibition of cell proliferation, highlighting the role of benzazoles in medicinal chemistry (Rosales-Hernández et al., 2022).

S-arylation of 2-Mercaptobenzazoles

The S-arylation of 2-mercaptobenzazoles presents a comprehensive review of synthetic strategies towards the creation of 2-arylthio-benzazoles, which possess diverse biological and pharmacological properties. This method is appreciated for its broad substrate scope, high yield, and generality, making it an attractive approach for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Benzothiazoles as Potential Chemotherapeutics

A patent review focusing on benzothiazoles reveals their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are under investigation as potential antitumor agents, emphasizing the structural and functional versatility of benzothiazoles in drug discovery (Kamal et al., 2015).

作用機序

All the tested compounds have exhibited excellent to moderate anti-inflammatory activity . Additionally, esters and nitrile showed excellent antioxidant activity . Furthermore, ester with isopropyl ester exhibited the highest cytotoxic activity compared to the other esters . Moreover, all compounds were evaluated as selective inhibitors of the human COX-1 enzyme using molecular docking by calculating the free energy of binding, inhibition constant, and other parameters to find out the binding affinity .

特性

IUPAC Name |

N-benzyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-2-19(12-14-8-4-3-5-9-14)17(21)13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQGYQMRSACLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)

![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)

![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)